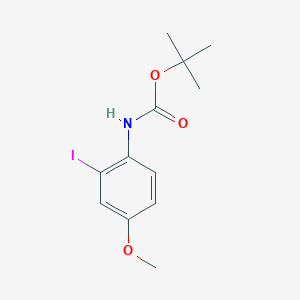

Tert-butyl 2-iodo-4-methoxyphenylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-iodo-4-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-10-6-5-8(16-4)7-9(10)13/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVBFDVJTIYVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356055 | |

| Record name | tert-butyl 2-iodo-4-methoxyphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157496-75-8 | |

| Record name | tert-butyl 2-iodo-4-methoxyphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Tert-butyl 2-iodo-4-methoxyphenylcarbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 2-iodo-4-methoxyphenylcarbamate, a key intermediate in various synthetic applications. This document details the chemical properties, experimental protocols, and underlying reaction mechanisms.

Compound Data and Properties

A summary of the key quantitative data for the starting material and the final product is presented below for easy comparison.

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Iodo-4-methoxyaniline | C₇H₈INO | 249.05 | Not available | Brown to black liquid |

| This compound | C₁₂H₁₆INO₃ | 349.17 | 49-50[1] | Solid |

Table 2: Spectroscopic Data

| Compound Name | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR Data |

| 2-Iodo-4-methoxyaniline | 7.21 (d, J = 2.8 Hz, 1H), 6.77 (dd, J₁ = 8.8 Hz, J₂ = 2.8 Hz, 1H), 6.60 (d, J = 8.8 Hz, 1H), 3.84 (s, 2H, NH₂), 3.75 (s, 3H, OCH₃)[2] | Not available |

| This compound | Predicted: ~8.0 (bs, 1H, NH), ~7.3 (d, 1H), ~6.9 (dd, 1H), ~6.7 (d, 1H), 3.78 (s, 3H, OCH₃), 1.52 (s, 9H, C(CH₃)₃) | Not available |

Synthesis Workflow and Mechanism

The synthesis of this compound is a straightforward protection reaction of the primary amine of 2-iodo-4-methoxyaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.

Caption: A typical workflow for the synthesis of this compound.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate, with the departure of a tert-butoxycarbonate anion, leads to the formation of the N-Boc protected product.

Caption: The general mechanism for the Boc protection of an amine.

Experimental Protocols

The following protocols are based on established methods for the Boc protection of anilines and can be adapted for the synthesis of this compound.[3][4]

Synthesis of this compound

Materials:

-

2-Iodo-4-methoxyaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 2-iodo-4-methoxyaniline (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Expected Yield:

While a specific yield for this reaction is not documented in the searched literature, similar Boc protection reactions of anilines typically proceed in high yields, often exceeding 90%.[5]

Safety and Handling

It is crucial to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Safety Information

| Compound | Hazard Statements | Precautionary Statements |

| 2-Iodo-4-methoxyaniline | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | Wear protective gloves/eye protection. Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Di-tert-butyl dicarbonate | Flammable solid. Causes serious eye irritation. May cause respiratory irritation. | Keep away from heat/sparks/open flames/hot surfaces. – No smoking. Wear protective gloves/eye protection. |

| Triethylamine | Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or if inhaled. | Keep away from heat/sparks/open flames/hot surfaces. – No smoking. Wear protective gloves/protective clothing/eye protection/face protection. |

This safety information is a summary and not exhaustive. Always consult the full Safety Data Sheet (SDS) for each chemical before use.

Logical Relationships in Synthesis

The successful synthesis of the target compound is dependent on several key factors. The following diagram illustrates the logical relationships between these factors.

Caption: The logical dependencies for achieving a high yield of the target compound.

This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to consult the cited literature and relevant safety data sheets for a comprehensive understanding before undertaking any experimental work.

References

An In-depth Technical Guide on the Preparation of N-Boc-2-iodo-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-2-iodo-4-methoxyaniline is a key building block in synthetic organic chemistry, particularly valued in the synthesis of complex alkaloids and pharmaceutical intermediates. Its structure, featuring a protected amine and a strategically placed iodine atom, allows for selective and sequential chemical modifications. This guide provides a comprehensive overview of the preparation of N-Boc-2-iodo-4-methoxyaniline, detailing two critical synthetic steps: the iodination of 4-methoxyaniline and the subsequent N-Boc protection. This document includes detailed experimental protocols, tabulated quantitative data, and a visualization of a synthetic pathway utilizing the target molecule, designed to serve as a practical resource for researchers in drug discovery and development.

Introduction

The strategic introduction of protecting groups and reactive handles is a fundamental aspect of modern organic synthesis. N-Boc-2-iodo-4-methoxyaniline is an exemplary bifunctional molecule that serves as a versatile intermediate. The tert-butoxycarbonyl (Boc) group provides robust protection for the aniline nitrogen, rendering it stable to a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. The iodine substituent at the ortho-position to the protected amine is a key feature, enabling a variety of cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, which are instrumental in the construction of complex molecular architectures. A notable application of this compound is in the total synthesis of the psychoactive alkaloid ibogaine, which has garnered interest for its potential anti-addictive properties.[1]

Synthesis of N-Boc-2-iodo-4-methoxyaniline

The preparation of N-Boc-2-iodo-4-methoxyaniline is typically achieved in a two-step sequence starting from the commercially available 4-methoxyaniline. The first step involves the regioselective iodination of the aromatic ring, followed by the protection of the amino group with a Boc moiety.

Step 1: Iodination of 4-methoxyaniline to yield 2-iodo-4-methoxyaniline

The direct iodination of 4-methoxyaniline can be achieved using various iodinating agents. A common and effective method involves the use of iodine monochloride (ICl) or an in situ generated electrophilic iodine species. An alternative, though less direct, route involves the decarboxylative iodination of 2-amino-4-methoxybenzoic acid.

Step 2: N-Boc Protection of 2-iodo-4-methoxyaniline

The protection of the amino group of 2-iodo-4-methoxyaniline is accomplished by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This reaction is generally high-yielding and proceeds under mild conditions.

Experimental Protocols

Protocol for the Synthesis of 2-iodo-4-methoxyaniline

This protocol is adapted from a decarboxylative iodination method.

Materials:

-

2-Amino-4-methoxybenzoic acid

-

Iodine (I₂)

-

Potassium iodide (KI)

-

Acetonitrile (CH₃CN)

-

Oxygen (O₂)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

To a high-pressure autoclave with a glass liner, add 2-amino-4-methoxybenzoic acid (1.0 mmol), iodine (I₂, 0.5 equiv), and potassium iodide (KI, 0.6 equiv).

-

Add 10 mL of acetonitrile (CH₃CN) to the autoclave.

-

Purge the autoclave with oxygen (O₂) by three cycles of pressurization and venting, then pressurize with O₂ to 10 bar.

-

Stir the reaction mixture at 180 °C for 4 hours in a heating mantle.

-

After the reaction is complete, cool the reactor with a water bath.

-

Dilute the solution with ethyl acetate and transfer it to a round-bottom flask.

-

Add silica gel to the flask and evaporate the volatiles under vacuum.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:10 v/v) as the eluent.

Protocol for the Synthesis of N-Boc-2-iodo-4-methoxyaniline

This protocol is adapted from the work of Jana and Sinha (2012).[1]

Materials:

-

2-iodo-4-methoxyaniline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-iodo-4-methoxyaniline (1.0 equiv) in dichloromethane (CH₂Cl₂).

-

Add triethylamine (Et₃N, 1.5 equiv) to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Upon completion of the reaction (monitored by TLC), quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography if necessary, although in many cases, the product is of sufficient purity for subsequent steps.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 2-iodo-4-methoxyaniline and its N-Boc protected derivative.

Table 1: Synthesis of 2-iodo-4-methoxyaniline

| Parameter | Value | Reference |

| Starting Material | 2-Amino-4-methoxybenzoic acid | [2] |

| Yield | 23% | [2] |

| Appearance | Orange oil | [2] |

| ¹H NMR (400 MHz, CDCl₃) | [2] | |

| δ 7.21 (d, J = 2.8 Hz, 1H) | Aromatic CH | [2] |

| δ 6.77 (dd, J₁ = 8.8 Hz, J₂ = 2.8 Hz, 1H) | Aromatic CH | [2] |

| δ 6.58 (d, J = 8.8 Hz, 1H) | Aromatic CH | [2] |

| δ 3.95 (br s, 2H) | NH₂ | [2] |

| δ 3.73 (s, 3H) | OCH₃ | [2] |

Table 2: Synthesis of N-Boc-2-iodo-4-methoxyaniline

| Parameter | Value | Reference |

| Starting Material | 2-iodo-4-methoxyaniline | [1] |

| Yield | 89% | [1] |

| Appearance | Light brown solid | [1] |

| ¹H NMR (500 MHz, CDCl₃) | [1] | |

| δ 7.82 (d, J = 9.0 Hz, 1H) | Aromatic CH | [1] |

| δ 7.29 (d, J = 3.0 Hz, 1H) | Aromatic CH | [1] |

| δ 6.88 (dd, J = 9.0, 3.0 Hz, 1H) | Aromatic CH | [1] |

| δ 6.53 (s, 1H) | NH | [1] |

| δ 3.75 (s, 3H) | OCH₃ | [1] |

| δ 1.52 (s, 9H) | C(CH₃)₃ | [1] |

| ¹³C NMR (125 MHz, CDCl₃) | [1] | |

| δ 155.0, 152.8, 140.2, 123.6, 116.1, 115.3, 89.1, 80.7, 55.7, 28.3 | [1] |

Visualization of a Synthetic Application

N-Boc-2-iodo-4-methoxyaniline is a key intermediate in the total synthesis of ibogaine. The following diagram illustrates the logical workflow of this multi-step synthesis, highlighting the crucial role of the title compound.

References

Technical Guide: Spectroscopic and Synthetic Profile of Tert-butyl 2-iodo-4-methoxyphenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of Tert-butyl 2-iodo-4-methoxyphenylcarbamate (CAS No. 157496-75-8). This compound serves as a key intermediate in the synthesis of various organic molecules, including ibogaine analogues.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Aromatic CH | 7.81 | d | 8.8 | 1H |

| Aromatic CH | 7.30 | d | 3.0 | 1H |

| Aromatic CH | 6.90 | dd | 3.0, 8.8 | 1H |

| NH (broad) | 6.54 | br s | - | 1H |

| OCH₃ | 3.76 | s | - | 3H |

| C(CH₃)₃ | 1.52 | s | - | 9H |

| ¹³C NMR (400 MHz, CDCl₃) | Chemical Shift (δ) ppm |

| C=O | 155.9 |

| Aromatic C-O | 153.0 |

| Aromatic C-N | 132.3 |

| Aromatic CH | 123.6 |

| Aromatic CH | 122.0 |

| Aromatic CH | 114.8 |

| Aromatic C-I | 90.4 |

| Quaternary C | 80.7 |

| OCH₃ | 55.7 |

| C(CH₃)₃ | 28.4 |

Data sourced from a study on the Sonogashira cross-coupling reaction.[1]

Mass Spectrometry (MS) Data

| Technique | m/z | Interpretation |

| EI | 349.0182 | [M]⁺ (Calculated for C₁₂H₁₆INO₃: 349.0175) |

The mass spectrometry data corresponds to the molecular ion of the target compound.[1]

Experimental Protocols

The following section details the synthetic procedure for this compound.

Synthesis of this compound

This protocol involves a two-step process starting from tert-butyl 4-methoxyphenylcarbamate.

Step 1: Synthesis of tert-butyl 4-methoxyphenylcarbamate

A detailed procedure for this precursor was not provided in the direct synthesis of the final compound but is a standard starting material.

Step 2: Iodination of tert-butyl 4-methoxyphenylcarbamate

-

Under an argon atmosphere, dissolve tert-butyl 4-methoxyphenylcarbamate (17.9 g, 80.0 mmol) in anhydrous diethyl ether (150 mL) in a magnetically stirred flask.

-

Cool the solution to -20 °C.

-

Slowly add tert-butyllithium (88.4 mL of a 1.9M solution in hexane, 168.0 mmol).

-

Stir the reaction mixture for 3 hours at -20 °C.

-

Cool the mixture to -78 °C.

-

Add a solution of 1,2-diiodoethane (45.1 g, 160.0 mmol) dissolved in anhydrous diethyl ether (300 mL).

-

Gradually warm the reaction mixture to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (150 mL).

-

Extract the mixture with diethyl ether.

-

Dry the combined organic layers over anhydrous MgSO₄.

-

Filter the solid and concentrate the organic layer under reduced pressure.

-

Purify the residue by silica gel chromatography using a mixture of ethyl acetate and hexane (10:90) as the eluent.

-

The final product, this compound, is obtained as a light yellow oil (19.3 g, 69% yield).[1]

An alternative synthesis starts from m-Iodophenol, which is converted to 4-methoxy-2-iodoaniline and then protected with a Boc group.[2]

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis of this compound.

References

In-depth Technical Guide: ¹H NMR Spectrum of Tert-butyl 2-iodo-4-methoxyphenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of Tert-butyl 2-iodo-4-methoxyphenylcarbamate. Due to the limited availability of a complete, published ¹H NMR spectrum and a specific synthesis protocol for this exact molecule in peer-reviewed literature, this guide presents a composite of data from structurally analogous compounds and general synthetic methodologies. This information is intended to serve as a valuable resource for researchers working with similar chemical entities.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of reported data for structurally similar compounds, including tert-butyl (4-methoxyphenyl)carbamate and other substituted phenylcarbamates. The spectrum is expected to be recorded in deuterochloroform (CDCl₃) at 400 MHz.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 | d | 1H | Ar-H (H-6) |

| ~ 7.0 | d | 1H | Ar-H (H-3) |

| ~ 6.8 | dd | 1H | Ar-H (H-5) |

| ~ 6.5 | s (br) | 1H | N-H |

| 3.81 | s | 3H | O-CH₃ |

| 1.52 | s | 9H | C(CH₃)₃ |

Note: The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The coupling constants (J) are predicted to be in the range of 2-3 Hz for meta-coupling and 8-9 Hz for ortho-coupling.

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 4-methoxyaniline. A representative synthetic route is outlined below.

Step 1: Iodination of 4-methoxyaniline

A solution of 4-methoxyaniline in a suitable solvent (e.g., acetonitrile or dichloromethane) is treated with an iodinating agent, such as N-iodosuccinimide (NIS), in the presence of an acid catalyst (e.g., trifluoroacetic acid) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by extraction with an organic solvent. The crude 2-iodo-4-methoxyaniline is then purified by column chromatography.

Step 2: Boc-protection of 2-iodo-4-methoxyaniline

To a solution of 2-iodo-4-methoxyaniline in a suitable solvent (e.g., tetrahydrofuran or dichloromethane), di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or 4-dimethylaminopyridine (DMAP)) are added. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.

¹H NMR Spectroscopic Analysis

A sample of the purified this compound is dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum is recorded on a 400 MHz NMR spectrometer. The data is processed by applying a Fourier transform to the free induction decay (FID) signal, followed by phase and baseline correction.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

¹H NMR Signal Assignment Workflow

Caption: Logical workflow for the assignment of ¹H NMR signals.

In-depth Technical Guide: 13C NMR Chemical Shifts of Tert-butyl 2-iodo-4-methoxyphenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the 13C NMR chemical shifts of Tert-butyl 2-iodo-4-methoxyphenylcarbamate. A comprehensive search of available scientific literature and chemical databases did not yield experimentally determined 13C NMR data for this specific compound. However, to provide a valuable resource for researchers, this document presents 13C NMR data for structurally analogous compounds. This information can be utilized for the estimation and interpretation of the chemical shifts for this compound. Additionally, a generalized experimental protocol for the acquisition of 13C NMR spectra for this class of compounds is provided, along with a workflow diagram for NMR data acquisition and analysis.

Introduction

This compound is a halogenated aromatic organic compound with potential applications in synthetic chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a critical analytical technique for the structural elucidation and purity assessment of such molecules. The 13C NMR spectrum provides detailed information about the carbon skeleton of a molecule, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment.

Data Presentation: 13C NMR Chemical Shifts of Structurally Related Compounds

The following table summarizes the experimentally determined 13C NMR chemical shifts for various substituted tert-butyl phenylcarbamates. These compounds share the core carbamate structure and substitution patterns on the phenyl ring, making them useful for predicting the chemical shifts of this compound. The data was recorded in CDCl3, and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Compound | Aromatic Carbons (ppm) | C=O (ppm) | O-C(CH3)3 (ppm) | O-C(C H3)3 (ppm) | Other (ppm) |

| Tert-butyl phenylcarbamate | 138.30, 123.97, 123.01, 118.49 | 152.73 | 80.49 | 28.33 | - |

| Tert-butyl o-tolylcarbamate | 136.20, 132.80, 130.20, 126.60, 123.60, 121.00 | 153.00 | 80.20 | 28.20 | 17.60 (-CH3) |

| Tert-butyl m-tolylcarbamate | 138.80, 138.20, 128.70, 123.80, 119.10, 115.60 | 152.80 | 80.30 | 28.30 | 21.40 (-CH3) |

| Tert-butyl p-tolylcarbamate | 135.71, 132.53, 129.66 | 152.90 | 80.30 | 28.35 | 20.72 (-CH3) |

| Tert-butyl (4-methoxyphenyl)carbamate[1] | 155.60, 131.40, 120.50, 114.10 | 153.20 | 80.10 | 28.30 | 55.40 (-OCH3) |

| Tert-butyl (4-chlorophenyl)carbamate[1] | 144.40, 142.70, 125.10, 117.40 | 151.80 | 81.90 | 28.10 | - |

| Tert-butyl (4-bromophenyl)carbamate[1] | 137.46, 131.89, 120.02, 115.43 | 152.50 | 80.92 | 28.31 | - |

| Tert-butyl (2-nitrophenyl)carbamate[1] | 135.90, 135.70, 125.80, 121.80, 120.70 | 152.20 | 81.80 | 28.20 | - |

Experimental Protocols

A general methodology for the acquisition of 13C NMR spectra for compounds similar to this compound is outlined below. This protocol is based on standard practices reported in the literature for the characterization of related organic molecules.[1]

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of the solid compound in 0.5-0.7 mL of deuterated chloroform (CDCl3).

-

Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Spectrometer Setup:

-

The 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

The corresponding 13C frequency would be 100 MHz or 125 MHz, respectively.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is commonly used.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei, which is especially important for quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is usually required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for most organic compounds.

-

Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

4. Data Processing:

-

The acquired Free Induction Decay (FID) is processed with a Fourier transform.

-

An exponential multiplication with a line broadening factor of 1-2 Hz is often applied to improve the signal-to-noise ratio.

-

The resulting spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mandatory Visualization

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound, such as this compound, using NMR spectroscopy.

Caption: Workflow for Synthesis, NMR Analysis, and Structural Elucidation.

References

In-Depth Technical Guide: Mass Spectrometry of Tert-butyl 2-iodo-4-methoxyphenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Tert-butyl 2-iodo-4-methoxyphenylcarbamate. The document outlines predicted fragmentation patterns based on the analysis of structurally similar compounds, a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS), and a generalized workflow for its characterization.

Compound Information

This compound is an organic compound with the molecular formula C₁₂H₁₆INO₃ and a molecular weight of 349.17 g/mol . Its structure features a tert-butoxycarbonyl (Boc) protecting group on an iodinated and methoxylated aniline derivative. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in synthetic chemistry and drug development processes.

Predicted Mass Spectrometry Data

The fragmentation of carbamates, particularly those with a Boc protecting group, is well-documented. Key fragmentation pathways include the loss of isobutylene (56 Da) and the entire Boc group (100 Da). Additionally, the presence of an iodine atom suggests the potential for cleavage of the carbon-iodine bond.

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z (Predicted) | Proposed Ion Structure | Fragmentation Pathway | Relative Intensity (Hypothetical) |

| 349 | [C₁₂H₁₆INO₃]⁺• | Molecular Ion (M⁺•) | Low |

| 293 | [C₈H₈INO₃]⁺• | M⁺• - C₄H₈ (Loss of isobutylene) | Moderate |

| 249 | [C₇H₈INO]⁺• | M⁺• - C₅H₈O₂ (Loss of Boc group) | High |

| 222 | [C₇H₈NO₃]⁺ | M⁺• - I | Moderate to High |

| 127 | [I]⁺ | Iodine cation | Low |

| 57 | [C₄H₉]⁺ | tert-butyl cation | Very High (Base Peak) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides a detailed protocol for the analysis of this compound using GC-MS. Due to the thermal lability of some carbamates, careful optimization of the injector temperature is recommended to prevent degradation.

3.1. Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent such as ethyl acetate or dichloromethane to obtain a stock solution of 1 mg/mL.

-

Working Solution: Perform serial dilutions of the stock solution with the same solvent to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

3.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector: Split/Splitless injector.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C (optimization may be required).

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp: 10°C/min to 300°C.

-

Final hold: 5 minutes at 300°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Solvent Delay: 3 minutes.

3.3. Data Analysis

Acquire the data using the instrument's software. The total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak can be extracted and analyzed. The fragmentation pattern should be compared with the predicted data in Table 1 for identification.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the characterization of a synthesized intermediate like this compound.

Caption: Generalized workflow for the synthesis and GC-MS analysis.

Logical Fragmentation Pathway

The following diagram illustrates the predicted logical fragmentation pathway of this compound under electron ionization.

Caption: Predicted EI fragmentation of the target compound.

Technical Guide: GSK1070916, A Potent and Selective Aurora B/C Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Aurora B and C kinase inhibitor, GSK1070916 (CAS Number 157496-75-8 has been associated with this compound in research literature, though it is also linked to another chemical entity). GSK1070916 is a novel, ATP-competitive small molecule inhibitor with significant anti-proliferative and antitumor activities. This document details its mechanism of action, preclinical data, and relevant experimental protocols for its investigation.

Introduction

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1][2] Their overexpression or amplification is frequently observed in various human cancers, making them attractive targets for cancer therapy.[2][3] GSK1070916 is a highly potent and selective inhibitor of Aurora B and Aurora C kinases.[1][4] By disrupting the function of these kinases, GSK1070916 interferes with critical mitotic processes, leading to polyploidy and eventual apoptosis in cancer cells.[5][6] This targeted approach offers the potential for selective elimination of rapidly dividing tumor cells.[5]

Mechanism of Action

GSK1070916 functions as a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[6][7] Its primary mechanism of action involves the disruption of the chromosomal passenger complex (CPC), of which Aurora B is a key component.[1] The CPC is essential for proper chromosome segregation, spindle assembly checkpoint function, and cytokinesis.[1] Inhibition of Aurora B by GSK1070916 leads to a dose-dependent decrease in the phosphorylation of its substrate, histone H3 at serine 10 (pHH3-S10).[5][6] This disruption of a key mitotic event prevents proper cell division, causing cells to become polyploid and ultimately undergo apoptosis.[5][8]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by GSK1070916.

Caption: GSK1070916 inhibits Aurora B/C kinase, preventing histone H3 phosphorylation and leading to mitotic failure and apoptosis.

Quantitative Data

GSK1070916 demonstrates high potency and selectivity for Aurora B and C kinases over Aurora A. Its anti-proliferative activity has been observed across a wide range of cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of GSK1070916

| Target Kinase | IC50 (nM) | Ki (nM) | Dissociation Half-life (min) |

| Aurora B-INCENP | 3.5[7] | 0.38[4] | >480[7] |

| Aurora C-INCENP | 6.5[7] | 1.5[4] | 270[7] |

| Aurora A-TPX2 | 1100[7] | 490[3] | Not time-dependent[7] |

| FLT1 | 42[9] | - | - |

| TIE2 | 59[9] | - | - |

| SIK | 70[9] | - | - |

| FLT4 | 74[9] | - | - |

| FGFR1 | 78[9] | - | - |

Table 2: Anti-proliferative Activity (EC50) of GSK1070916 in Human Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) |

| A549 | Lung Cancer | 7[4] |

| HCT116 | Colon Carcinoma | 1.2 (for pHH3-S10 inhibition)[10] |

| COLO-320-HSR | Colon Cancer | 92[9] |

| CRO-AP2 | - | 3[9] |

| Median of >100 cell lines | Various | 8 [6] |

Experimental Protocols

In Vitro Kinase Assay (IMAP™ Assay)

This protocol describes a method to determine the in vitro inhibitory activity of GSK1070916 against Aurora kinases.

-

Plate Preparation: Add GSK1070916 at various concentrations to assay plates.

-

Enzyme Addition: Add Aurora A–TPX2 (1 nM), Aurora B–INCENP (2 nM), or Aurora C–INCENP (2.5 nM) to the plates in the appropriate buffer.[5]

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for 30 minutes at room temperature to account for time-dependent inhibition.[5]

-

Reaction Initiation: Initiate the kinase reaction by adding the peptide substrate and ATP.[5]

-

Incubation: Incubate at room temperature for 90–120 minutes to allow the reaction to reach equilibrium.[5]

-

Detection: Quantify product formation using a fluorescence polarization plate reader.[5]

Cellular Proliferation Assay (CellTiter-Glo®)

This assay measures the anti-proliferative effects of GSK1070916 on cancer cell lines.

Caption: Workflow for determining the anti-proliferative activity of GSK1070916 using a luminescence-based cell viability assay.

Detailed Protocol:

-

Cell Seeding: Plate exponentially growing cells in 96-well plates in their recommended growth media and incubate overnight at 37°C in 5% CO2.[11]

-

Compound Treatment: The following day, treat the cells with serial dilutions of GSK1070916.[11] A time-zero (T=0) measurement can be taken at this point by adding CellTiter-Glo® reagent to one set of plates.[11]

-

Incubation: Incubate the compound-treated plates for 6 to 7 days.[11]

-

Cell Viability Measurement: Measure cell proliferation using the CellTiter-Glo® luminescent cell viability assay according to the manufacturer's protocol.[11]

-

Data Analysis: Analyze the luminescence data to determine the EC50 values.

In Vivo Human Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of GSK1070916 in a mouse xenograft model.

Caption: A generalized workflow for assessing the in vivo antitumor activity of GSK1070916 in a xenograft mouse model.

Detailed Protocol:

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID).

-

Tumor Cell Implantation: Subcutaneously implant human tumor cells (e.g., HCT116) into the mice.

-

Tumor Growth and Randomization: Once tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups.

-

Compound Administration: Administer GSK1070916 intraperitoneally (i.p.) at desired doses (e.g., 25, 50, or 100 mg/kg) on a specified schedule (e.g., once daily for 5 consecutive days followed by 2 days off).[11]

-

Monitoring: Monitor tumor volume and mouse body weight regularly.

-

Pharmacodynamic Analysis: At specified time points after dosing, tumors can be harvested to measure the levels of phospho-histone H3 (Ser10) to assess target engagement.[11]

-

Endpoint: The study endpoint is typically determined by tumor growth inhibition or regression in the treated groups compared to the control group.

Clinical Development

GSK1070916 has undergone a Phase I clinical trial to evaluate its safety, tolerability, and recommended Phase II dose in patients with advanced solid tumors.[3][12] The study involved a dose-escalation design with intravenous administration of GSK1070916.[12]

Conclusion

GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with broad anti-proliferative activity in a wide range of cancer cell lines and demonstrated antitumor effects in preclinical xenograft models.[13] Its well-defined mechanism of action, involving the disruption of mitosis and induction of apoptosis, makes it a compelling candidate for further investigation in oncology. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of GSK1070916.

References

- 1. massivebio.com [massivebio.com]

- 2. researchgate.net [researchgate.net]

- 3. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. GSK 1070916 For Advanced solid tumor – All About Drugs [allfordrugs.com]

- 7. portlandpress.com [portlandpress.com]

- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. GSK1070916 | Aurora Kinase inhibitor | Aurora B/C Inhibitor | CAS 942918-07-2 | NMI-900 | GSK 1070916A | Buy GSK-1070916 from Supplier InvivoChem [invivochem.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Tert-butyl 2-iodo-4-methoxyphenylcarbamate in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Introduction

In the landscape of contemporary drug discovery, the strategic use of versatile building blocks is paramount to the efficient synthesis of complex molecular architectures with therapeutic potential. Among these, Tert-butyl 2-iodo-4-methoxyphenylcarbamate has emerged as a pivotal intermediate, particularly in the development of targeted therapies such as kinase inhibitors. Its unique structural features—a Boc-protected amine, a methoxy group, and a strategically positioned iodine atom—offer a trifecta of functionalities that medicinal chemists can exploit to generate libraries of novel compounds for biological screening. This technical guide provides an in-depth overview of the synthesis, applications, and strategic importance of this compound for researchers, scientists, and drug development professionals.

Core Synthesis and Chemical Properties

This compound (CAS: 157496-75-8) is a stable, solid organic compound with a molecular formula of C₁₂H₁₆INO₃ and a molecular weight of 349.17 g/mol . Its synthesis is a multi-step process that begins with commercially available precursors.

Experimental Protocol: Synthesis of this compound

The synthesis can be conceptualized as a two-stage process: the iodination of a methoxyaniline precursor followed by the protection of the amine group.

Stage 1: Synthesis of 2-iodo-4-methoxyaniline

A plausible synthetic route starts from 4-methoxyaniline. While a direct, high-yielding one-pot synthesis from anthranilic acids has been described, a common laboratory-scale approach involves the following steps:

-

Acetylation: 4-methoxyaniline is first protected by acetylation with acetic anhydride to form N-(4-methoxyphenyl)acetamide.

-

Nitration: The acetylated compound is then nitrated, for example, using nitric acid in a suitable solvent, to introduce a nitro group, yielding N-(4-methoxy-2-nitrophenyl)acetamide.[1][2][3][4]

-

Reduction of the Nitro Group: The nitro group is subsequently reduced to an amine, for instance, through catalytic hydrogenation or using a reducing agent like iron in acidic media, to give N-(2-amino-4-methoxyphenyl)acetamide.

-

Diazotization and Iodination (Sandmeyer Reaction): The resulting aminophenylacetamide is then subjected to diazotization with sodium nitrite in an acidic medium, followed by the introduction of iodine using potassium iodide to yield N-(2-iodo-4-methoxyphenyl)acetamide.

-

Hydrolysis: Finally, the acetyl group is removed by hydrolysis under acidic or basic conditions to afford the desired 2-iodo-4-methoxyaniline.

Stage 2: Boc Protection of 2-iodo-4-methoxyaniline

The protection of the amine group as a tert-butoxycarbonyl (Boc) carbamate is a standard procedure in organic synthesis.

-

Reaction Setup: 2-iodo-4-methoxyaniline is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Reagents: Di-tert-butyl dicarbonate (Boc₂O) is added to the solution, often in the presence of a base like triethylamine (NEt₃) or 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

-

Reaction and Work-up: The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by washing with aqueous solutions to remove the base and any by-products, followed by drying and concentration of the organic phase.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The true value of this compound lies in its utility as a scaffold for generating diverse molecular structures through palladium-catalyzed cross-coupling reactions. The iodine atom provides a reactive handle for Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide array of aryl, heteroaryl, and vinyl groups. This is particularly relevant in the synthesis of kinase inhibitors, many of which feature a biaryl or related core structure.

Case Study: Trametinib and the MAPK/ERK Pathway

While not directly synthesized from the title compound, the MEK1/2 inhibitor Trametinib (GSK1120212) serves as an excellent case study. Its synthesis involves a key intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, which shares the crucial 4-iodoaniline substructure. This highlights the importance of this class of intermediates in accessing potent kinase inhibitors.

Trametinib is an allosteric inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

Quantitative Data on Kinase Inhibitors

The following table summarizes the inhibitory activity of Trametinib and other kinase inhibitors that target pathways relevant to the application of iodoaniline-derived compounds. It is important to note that IC₅₀ values can vary between different studies and assay conditions.

| Compound | Target Kinase(s) | IC₅₀ (nM) | Cell Line | Reference(s) |

| Trametinib | MEK1 | 0.92 | - | [5] |

| MEK2 | 1.8 | - | [5] | |

| p-ERK Inhibition | ~5-20 | HT-29 | [5] | |

| Vandetanib | VEGFR2 | 3.6 | - | (Data from various public sources) |

| EGFR | 500 | - | (Data from various public sources) | |

| Foretinib | MET | 1.1 | - | (Data from various public sources) |

| VEGFR2 | 0.4 | - | (Data from various public sources) |

Other Relevant Kinase Inhibitors and Pathways

The 2-iodo-4-methoxyphenylcarbamate scaffold is also relevant for the synthesis of inhibitors targeting other key signaling pathways implicated in cancer, such as those mediated by the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR). Vandetanib, for instance, is a multi-kinase inhibitor that targets both VEGFR and EGFR.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling | Molecular Systems Biology [link.springer.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]

A Technical Guide to the Solubility of Tert-butyl 2-iodo-4-methoxyphenylcarbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tert-butyl 2-iodo-4-methoxyphenylcarbamate. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on a qualitative assessment based on its molecular structure and furnishes a detailed experimental protocol for its quantitative determination.

Introduction to this compound

This compound is an organic compound with the molecular formula C₁₂H₁₆INO₃ and a molecular weight of approximately 349.17 g/mol . Its structure features a substituted phenyl ring, a carbamate group with a bulky tert-butyl protecting group, an iodo substituent, and a methoxy group. Understanding its solubility is crucial for its application in organic synthesis, purification, and various stages of drug development, as solubility impacts reaction kinetics, formulation, and bioavailability.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like". The molecular structure of this compound possesses both polar and non-polar characteristics, which will dictate its solubility in different organic solvents.

-

Polar Features: The carbamate (-NHCOO-) and methoxy (-OCH₃) groups contain electronegative oxygen and nitrogen atoms, allowing for dipole-dipole interactions and hydrogen bonding (as a hydrogen bond acceptor).

-

Non-polar Features: The tert-butyl group, the iodinated benzene ring, and the overall carbon backbone contribute to the molecule's non-polar, lipophilic character.

The large, non-polar tert-butyl and iodo-phenyl groups are significant contributors to the molecule's overall size and lipophilicity. Consequently, the compound is expected to exhibit limited solubility in highly polar, protic solvents like water and methanol, but show better solubility in a range of aprotic polar and non-polar organic solvents.

Below is a table summarizing the predicted qualitative solubility in common laboratory solvents.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Moderate to Good | The large non-polar surface area of the molecule will interact favorably with non-polar solvents via London dispersion forces. |

| Polar Aprotic | THF, Ethyl Acetate, DCM | Good to High | These solvents can engage in dipole-dipole interactions with the polar groups of the solute without the competing hydrogen bonding network of protic solvents. |

| Polar Aprotic (High) | DMF, DMSO, Acetonitrile | High | The high polarity of these solvents can effectively solvate both the polar and, to some extent, the non-polar regions of the molecule. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The energy required to break the strong hydrogen-bonding network of the solvent may not be fully compensated by solute-solvent interactions. |

Conceptual Framework for Solubility

The solubility of a compound like this compound is a balance between its crystal lattice energy and the solvation energy released upon interaction with the solvent. The following diagram illustrates the key molecular properties influencing this balance.

Caption: Key molecular and solvent properties determining solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, the Saturation Shake-Flask Method is a reliable and widely accepted technique.[1][2] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., Dichloromethane, Ethyl Acetate, etc.)

-

Glass vials or flasks with screw caps or stoppers

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.[1]

-

Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3][4]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). Determine the concentration of the solute.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

-

Replication: Perform the experiment in triplicate to ensure the reproducibility of the results.[5]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the Saturation Shake-Flask method.

Caption: Workflow for the Saturation Shake-Flask solubility protocol.

This guide provides a foundational understanding of the solubility of this compound based on chemical principles and establishes a clear, actionable protocol for its precise experimental determination. For researchers and developers, applying this protocol will yield the quantitative data necessary for process optimization, formulation development, and other critical applications.

References

An In-depth Technical Guide to the Boc Protection of 2-Iodo-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl (2-iodo-4-methoxyphenyl)carbamate through the Boc protection of 2-iodo-4-methoxyaniline. This reaction is a fundamental step in multi-step organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The tert-butoxycarbonyl (Boc) group is an essential amine protecting group, valued for its stability in a wide range of reaction conditions and its straightforward removal under mild acidic conditions.[1]

Core Concepts of Boc Protection

The protection of amines is a critical strategy in organic synthesis to prevent unwanted side reactions.[2] The Boc group, introduced using di-tert-butyl dicarbonate (Boc₂O), effectively masks the nucleophilicity of the amine functionality.[1] This protection allows for chemical transformations on other parts of the molecule without interference from the amine. The reaction typically proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride, facilitated by a base.[3] The choice of base and solvent can be tailored to the specific substrate and desired reaction conditions.[4][5]

Comparative Data on Boc Protection Conditions

The following table summarizes various conditions reported for the Boc protection of primary amines, providing a comparative basis for the selected experimental protocol.

| Substrate Type | Reagent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Primary Amine | Di-tert-butyl dicarbonate (1.1) | Sodium bicarbonate (2.0) | Dioxane/Water (1:1) | 0 to RT | 4-12 | ~95 | [4] |

| Pyrrolidine | Di-tert-butyl dicarbonate (1.0) | Triethylamine (1.1) | Dichloromethane (DCM) | 0 to RT | 1 | 100 | [2] |

| Primary Amine | Di-tert-butyl dicarbonate (5.0) | 4-DMAP (0.2) | Tetrahydrofuran (THF) | RT | 12 | High | [2] |

| Aniline | Di-tert-butyl dicarbonate (1.1) | 4-DMAP (cat.) | Acetonitrile | RT | - | - | [1] |

| Aryl/Aliphatic Amine | Di-tert-butyl dicarbonate | Iodine (cat.) | Solvent-free | RT | - | High | [6] |

Experimental Workflow

The following diagram illustrates the workflow for the Boc protection of 2-iodo-4-methoxyaniline.

Caption: Reaction workflow for the Boc protection of 2-iodo-4-methoxyaniline.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of anilines.[2][4]

Materials:

-

2-Iodo-4-methoxyaniline (1.0 equiv.)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.)

-

Triethylamine (TEA) (1.2 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodo-4-methoxyaniline (1.0 equiv.). Dissolve the starting material in anhydrous THF. Add triethylamine (1.2 equiv.) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of (Boc)₂O: Cool the reaction mixture to 0 °C using an ice bath. To the cooled, stirring solution, add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise or as a solution in a small amount of THF.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

-

Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure tert-butyl (2-iodo-4-methoxyphenyl)carbamate.

Signaling Pathway Diagram

The chemical transformation can be represented by the following reaction diagram:

Caption: Boc protection of 2-iodo-4-methoxyaniline.

This comprehensive guide provides the necessary theoretical and practical information for the successful Boc protection of 2-iodo-4-methoxyaniline, a valuable intermediate in synthetic organic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - Tert-butyl n-(4-iodo-2-methoxyphenyl)carbamate (C12H16INO3) [pubchemlite.lcsb.uni.lu]

- 3. scispace.com [scispace.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fulir.irb.hr [fulir.irb.hr]

- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of Tert-butyl 2-iodo-4-methoxyphenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of tert-butyl 2-iodo-4-methoxyphenylcarbamate*. This reaction is a powerful method for the synthesis of substituted biaryl compounds, which are important structural motifs in many pharmaceutical agents and functional materials. The protocol is based on established Suzuki coupling methodologies for structurally related aryl iodides and carbamates.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction of an organoboron compound with an organohalide in the presence of a base. This compound is a valuable building block, allowing for the introduction of a protected aminophenyl group into a target molecule. Subsequent deprotection of the Boc group can provide access to a primary amine, which can be further functionalized. This application note details a reliable protocol for the coupling of this substrate with various arylboronic acids.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide (this compound) to form a palladium(II) intermediate.

-

Transmetalation: The organoboron species (arylboronic acid), activated by the base, transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.

A general schematic of the Suzuki coupling reaction is presented below.

Caption: General schematic of the Suzuki coupling reaction.

Experimental Protocols

This section provides a detailed experimental protocol for the Suzuki coupling of this compound with a representative arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid, 4-Formylphenylboronic acid)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]

-

Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

-

Solvent: 1,4-Dioxane/Water or Toluene/Water mixture

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and heating plate or oil bath

-

Condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean and dry round-bottom flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.03-0.05 equiv) followed by the degassed solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Experimental workflow for the Suzuki coupling.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature.[1]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 110 | 12 | 70-80 |

| 2 | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 75-85 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 110 | 10 | 72-82 |

| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 65-75 |

Signaling Pathways and Applications

The biaryl products synthesized through this protocol can serve as key intermediates in the development of various therapeutic agents. For instance, aminobiphenyl scaffolds are present in a wide range of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. The ability to introduce diverse substituents on the second aryl ring via the Suzuki coupling allows for the generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

The logical relationship for the application of this protocol in a drug discovery context is outlined below.

Caption: Drug discovery workflow utilizing this protocol.

Disclaimer: The provided protocols and data are intended for research purposes by qualified individuals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization depending on the specific arylboronic acid used and the desired scale of the reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of Tert-butyl 2-iodo-4-methoxyphenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to synthesize arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction is valued for its broad substrate scope, functional group tolerance, and generally milder conditions compared to classical methods.[1]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of a specific and functionally rich substrate: tert-butyl 2-iodo-4-methoxyphenylcarbamate. This substrate presents unique considerations due to the presence of an ortho-iodo substituent, an electron-donating methoxy group, and a potentially base-sensitive tert-butoxycarbonyl (Boc) protecting group. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial to achieve high yields and prevent unwanted side reactions such as dehalogenation or cleavage of the Boc group.

Reaction Scheme and Catalytic Cycle

The general transformation for the Buchwald-Hartwig amination of this compound is depicted below:

Reaction Scheme:

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of this compound to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (R¹R²NH) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the arylamine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

A critical aspect for aryl iodides is the potential formation of unreactive palladium iodide dimers, which can be mitigated by the use of appropriate bidentate phosphine ligands.[1]

Data Presentation: Optimized Reaction Conditions

The successful amination of this compound is highly dependent on the choice of the palladium source, ligand, base, and solvent. The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of structurally similar aryl iodides.

| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodoanisole | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 18 | >95 | [2] |

| Iodobenzene | Morpholine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | 92 | [2] |

| 4-Iodotoluene | Benzylamine | [Pd(allyl)Cl]₂ (1) | tBuXPhos (2) | NaOtBu (1.5) | Toluene | 80 | 12 | 85-95 | [2] |

| 4-Iodotoluene | n-Hexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.6) | THF | 70 | 16 | 88 | [2] |

| 2-Bromo-4-iodopyridine | 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 92 |

Note: The yields and conditions provided are for analogous systems and should be considered as a starting point for the optimization of the reaction with this compound.

Experimental Protocols

This section provides a general experimental protocol for the Buchwald-Hartwig amination of this compound. The specific conditions may require optimization depending on the nature of the amine coupling partner.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a palladacycle precatalyst like XPhos Pd G3)

-

Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

-

Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-1.5 times the mol of Pd), and the base (e.g., 1.4-2.5 equiv).

-

Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine (1.1-1.5 equiv).

-

Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir vigorously at the desired temperature (typically between 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted tert-butyl 2-amino-4-methoxyphenylcarbamate.

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows described in these application notes.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Heck Reaction of Tert-butyl 2-iodo-4-methoxyphenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and expected outcomes for the palladium-catalyzed Heck reaction of tert-butyl 2-iodo-4-methoxyphenylcarbamate with various alkenes. This reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of a wide range of substituted aromatic compounds of interest in medicinal chemistry and materials science.

Introduction

The Mizoroki-Heck reaction is a versatile and widely used method for the olefination of aryl halides. Aryl iodides are particularly reactive substrates in this transformation. The substrate of interest, this compound, is an electron-rich aryl iodide with a sterically demanding N-Boc protecting group. These electronic and steric factors can influence the choice of reaction conditions. The protocols provided below are based on established methodologies for similar electron-rich and sterically hindered aryl halides and are designed to provide a high yield of the desired vinylated product.

Key Reaction Parameters

Successful Heck coupling of this compound is dependent on the careful selection of several key parameters:

-

Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts. For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) can be beneficial.[1] In some cases, ligandless conditions using palladium on carbon (Pd/C) can also be effective, particularly with highly reactive aryl iodides.

-

Base: A variety of organic and inorganic bases can be used. Common choices include triethylamine (Et₃N), sodium acetate (NaOAc), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base can influence reaction rate and selectivity.

-

Solvent: High-boiling polar aprotic solvents are typically used to ensure solubility of the reactants and to facilitate the reaction at elevated temperatures. Common solvents include N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), dioxane, and acetonitrile (MeCN).

-

Temperature: Heck reactions are typically conducted at elevated temperatures, often in the range of 80-140 °C, to ensure a reasonable reaction rate.[2] Microwave irradiation can also be employed to accelerate the reaction.[3]

-

Alkene Partner: The nature of the alkene coupling partner will influence the reaction conditions and the properties of the product. Electron-deficient alkenes, such as acrylates and styrenes, are generally excellent substrates for the Heck reaction.

Experimental Protocols

Protocol 1: General Procedure for Heck Coupling with Acrylates and Styrenes

This protocol provides a general method for the Heck reaction of this compound with common alkenes like acrylates and styrenes.

Materials:

-

This compound

-

Alkene (e.g., tert-butyl acrylate, styrene) (1.1 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

Tri-tert-butylphosphine (P(t-Bu)₃) (if required, 2-10 mol%)

-

Cesium carbonate (Cs₂CO₃) (2 equivalents)

-

Anhydrous dioxane or N,N-dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, cesium carbonate, and palladium(II) acetate. If using a phosphine ligand, it should also be added at this stage.

-

Add anhydrous dioxane or DMF to the flask.

-

Add the alkene to the reaction mixture via syringe.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Ligandless Heck Reaction using Palladium on Carbon

For highly reactive aryl iodides, a ligandless protocol using heterogeneous palladium on carbon can be effective and offers the advantage of easier catalyst removal.

Materials:

-

This compound

-

Alkene (e.g., tert-butyl acrylate) (1.2 equivalents)

-

10% Palladium on carbon (Pd/C) (2-5 mol%)

-

Sodium acetate (NaOAc) (2 equivalents)

-

Anhydrous N,N-dimethylacetamide (DMA)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound, sodium acetate, and 10% Pd/C.

-

Under an inert atmosphere, add anhydrous DMA.

-

Add the alkene to the mixture.

-

Heat the reaction to 120-140 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and filter through Celite to remove the Pd/C catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Data Presentation

The following tables summarize expected yields for the Heck reaction of this compound with various alkenes based on data from analogous systems.

Table 1: Heck Coupling of Methoxy-Substituted Aryl Iodides with Alkenes

| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Styrene | Pd milling ball | K₂CO₃ (2) | DMF (cat.) | 120 | 2 | 70-79[4] |

| 2 | 4-Iodoanisole | tert-Butyl Acrylate | Pd milling ball | K₂CO₃ (2) | DMF (cat.) | 120 | 2 | ~82[4] |

| 3 | 4-Bromoanisole | Ethyl Crotonate | Pd EnCat®40 (0.8) | NaOAc (2.5) | EtOH | 140 (mw) | 0.5 | 35[3] |

Note: Yields are based on reactions with structurally similar methoxy-substituted aryl halides and may vary for the target substrate.

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow